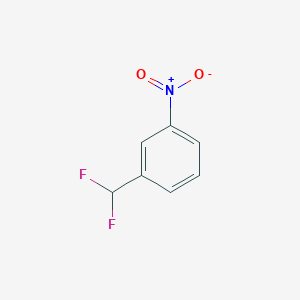

1-(Difluoromethyl)-3-nitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPXSPKXMNSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613272 | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-25-8 | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Difluoromethyl 3 Nitrobenzene

Established Synthetic Pathways

Established synthetic routes to 1-(difluoromethyl)-3-nitrobenzene primarily involve direct difluoromethylation of readily available precursors or multi-step convergent approaches.

Direct Difluoromethylation of Precursors

Direct conversion of a functional group on the benzene (B151609) ring to a difluoromethyl group represents an efficient approach to the target compound.

A prominent method for the synthesis of this compound is the deoxofluorination of 3-nitrobenzaldehyde (B41214). mdpi.com This reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

The reaction involves the dropwise addition of DAST to a solution of 3-nitrobenzaldehyde in a solvent like dichloromethane (B109758) at low temperatures, such as -78 °C. chemicalbook.com The mixture is then allowed to warm to room temperature and stirred for a prolonged period to ensure complete conversion. An exemplary procedure reports a near-quantitative yield of 99% for this compound after purification. chemicalbook.com

Table 1: Synthesis of this compound from 3-nitrobenzaldehyde using DAST

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|

While less common for the direct synthesis of this compound from an aldehyde, water-phase synthesis has been explored for related compounds like difluoromethoxy nitrobenzene (B124822). google.comgoogle.com This approach is noted for its potential environmental benefits by reducing the reliance on organic solvents. google.com The process typically involves the reaction of a nitrophenol with difluorochloromethane in an alkaline aqueous solution in the presence of a phase-transfer catalyst. google.comgoogle.com This method highlights a move towards greener chemistry in the synthesis of fluorinated aromatic compounds.

Multi-step Convergent Syntheses

Convergent synthesis strategies involve the preparation of key intermediates that are then combined to form the final product.

Information specifically detailing the synthesis of this compound via formate (B1220265) ester derivatives and subsequent halogen exchange is not prominently available in the reviewed literature. However, multi-step sequences involving transformations of other functional groups are a general strategy in organic synthesis. A related approach involves a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield difluoromethyl aromatics. bohrium.com This type of multi-step sequence demonstrates the versatility of building complex molecules through a series of reliable reactions.

Advanced Difluoromethylation Strategies

Recent advancements in organic chemistry have led to the development of novel and more efficient difluoromethylation methods. These strategies often utilize radical-based pathways and photocatalysis. mdpi.comresearchgate.netrsc.org

Modern approaches focus on the direct C-H difluoromethylation of aromatic compounds, offering a more atom-economical route. rsc.org These methods can employ various difluoromethyl radical precursors activated by processes like single-electron reduction or oxidation. rsc.org For instance, visible-light photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions, which can then be used to functionalize (hetero)aromatic compounds. mdpi.com While specific examples for the direct C-H difluoromethylation of nitrobenzene to yield this compound are still emerging, these advanced strategies hold significant promise for future synthetic applications. Another innovative approach involves the selective C(sp³)–F bond cleavage of trifluoromethyl groups to yield difluoromethylated compounds, which is advantageous due to the low cost and availability of trifluoromethylated arenes. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 3-nitrobenzaldehyde | 3-nitrobenzaldehyde |

| Diethylaminosulfur trifluoride (DAST) | (Diethylamino)sulfur trifluoride |

| Dichloromethane | Dichloromethane |

| Difluoromethoxy nitrobenzene | Not specified |

| Nitrophenol | Nitrophenol |

| Difluorochloromethane | Chlorodifluoromethane |

| Aryl iodide | Iodoarene |

| α-silyldifluoroacetates | Not specified |

Transition Metal-Catalyzed Difluoromethylation

The use of transition metals to catalyze the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. This approach has been extended to the formation of C-CF2H bonds, offering powerful tools for the difluoromethylation of aromatic systems.

Copper-Catalyzed Methodologies

Copper catalysis is a prominent method for fluoroalkylation due to the low cost and low toxicity of the metal. In the context of synthesizing this compound, copper-catalyzed cross-coupling reactions typically involve a 3-nitrophenyl halide (e.g., 1-iodo-3-nitrobenzene) and a difluoromethyl source. One strategy involves the use of a difluoromethyl zinc reagent (e.g., (CF2H)2Zn) in a Negishi-type coupling. Although challenging due to the slow oxidative addition of copper(I) to unactivated alkyl halides, recent advancements have utilized aryl radicals to activate the carbon-halogen bond, facilitating the coupling. chemrxiv.orgresearchgate.net In such a system, an aryl radical, generated from a diazonium salt, abstracts the halogen from an alkyl halide, and the resulting alkyl radical enters the copper catalytic cycle to couple with the difluoromethyl zinc reagent. chemrxiv.org

Another approach involves the use of iododifluoroacetamides in copper-mediated reactions with aryl iodides. cas.cn The selectivity of these reactions can be controlled to favor the desired cross-coupling product, which would be a precursor to this compound after a subsequent decarboxylation step. cas.cn

| Precursor | Reagent | Catalyst/Conditions | Product | Ref |

| 1-Iodo-3-nitrobenzene | (CF2H)2Zn | Cu(I) catalyst, Aryl diazonium salt | This compound | chemrxiv.orgresearchgate.net |

| 1-Iodo-3-nitrobenzene | Iododifluoroacetamide | Cu powder, DMSO | 2,2-Difluoro-2-(3-nitrophenyl)acetamide | cas.cn |

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a powerful alternative for cross-coupling reactions, often succeeding where other metals fail, particularly with less reactive electrophiles like aryl chlorides. The synthesis of this compound via nickel catalysis would typically involve the cross-coupling of a 3-nitrophenyl halide or pseudohalide with a suitable difluoromethylating agent.

Recent developments have shown that nickel can catalyze the dicarbofunctionalization of alkenes like 3,3,3-trifluoropropene (B1201522) (TFP) with arylzinc reagents and alkyl iodides, producing trifluoromethylated compounds. nih.gov Adapting this for difluoromethylation could provide a novel route. Furthermore, nickel-catalyzed hydrodefluorination of CF3-alkenes offers a pathway to gem-difluoroalkenes, which are versatile intermediates. rsc.org A key challenge in these reactions is suppressing side reactions like β-hydride and β-fluoride elimination. nih.gov

| Precursor | Reagent(s) | Catalyst/Ligand | Product | Ref |

| 1-Chloro-3-nitrobenzene | CF2H Source | NiCl2·6H2O / PCy2Ph | This compound | nih.gov |

| 3-Nitrophenylzinc chloride | CF2H-I | Ni(II) catalyst / 4,4'-biMeO-bpy | This compound | nih.gov |

Iron-Catalyzed Methodologies

Iron, being abundant, inexpensive, and environmentally benign, is an attractive catalyst for organic synthesis. The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has been reported, providing a method applicable to a wide range of substrates. cas.cnnih.gov This reaction proceeds via a selective C-S bond cleavage and is tolerant of various functional groups, including the nitro group.

The proposed mechanism involves the formation of a low-valent iron species that undergoes transmetalation with the arylzinc reagent (e.g., (3-nitrophenyl)zinc chloride). Subsequent reaction with the difluoromethyl sulfone reagent generates a difluoromethyl radical, which recombines with the iron center, followed by reductive elimination to yield the final product, this compound. cas.cn

| Precursor | Reagent | Catalyst/Ligand | Product | Ref |

| (3-Nitrophenyl)zinc chloride | Difluoromethyl 2-pyridyl sulfone | Fe(acac)3 / TMEDA | This compound | cas.cnnih.gov |

Radical Difluoromethylation Approaches

Radical reactions offer unique pathways for the formation of C-CF2H bonds, often under mild conditions. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to an aromatic ring or participates in a cross-coupling cycle.

The iron-catalyzed method described above is believed to proceed through a radical mechanism involving a •CF2H species. cas.cn Another approach is the radical difluoromethylation of heteroarenes, which has seen significant progress. rsc.org While not directly demonstrated for nitrobenzene, the principles can be extended. These reactions often use a photocatalyst or a chemical initiator to generate the difluoromethyl radical from a suitable precursor, such as difluoromethyl heteroaryl-sulfones. The radical then attacks the aromatic substrate. For a substrate like nitrobenzene, this would likely occur under conditions that favor addition to the electron-deficient ring.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation is a direct and widely used strategy that involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. For the synthesis of this compound, the most common electrophilic precursor is 3-nitrobenzaldehyde. ijpsonline.com

The fluorination of the aldehyde to the difluoromethyl group can be achieved using reagents like diethylamino-sulfur trifluoride (DAST). Another powerful method involves the use of reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or, more efficiently, phenylsulfonyl-difluoromethane (PhSO2CF2H). nih.gov The reaction with PhSO2CF2H can be performed under phase-transfer conditions, where a quaternary ammonium (B1175870) salt generates the nucleophilic difluoromethyl species in situ, which then attacks the aldehyde. nih.gov This leads to the formation of an α-difluoromethyl alcohol, which can be subsequently deoxygenated to yield this compound. Alternatively, reagents like diethyl difluoromethylphosphonate can be used for the direct difluoromethylation of aldehydes. nih.gov

| Precursor | Reagent | Conditions | Intermediate/Product | Ref |

| 3-Nitrobenzaldehyde | Diethylamino-sulfur trifluoride (DAST) | Dichloromethane, -78 °C to rt | This compound | |

| 3-Nitrobenzaldehyde | PhSO2CF2H | Phase Transfer Catalyst (e.g., Aliquat 336) | α-(Difluoromethyl)-3-nitrobenzenemethanol | nih.gov |

| 3-Nitrobenzaldehyde | Diethyl difluoromethylphosphonate | Base | This compound | nih.gov |

Electrophilic Difluoromethylation

In electrophilic difluoromethylation, a difluoromethyl cation equivalent or a related electrophilic species is used to functionalize a nucleophilic aromatic substrate. A common strategy involves the cross-coupling of arylboronic acids with an electrophilic difluoromethyl source.

For the synthesis of this compound, 3-nitrophenylboronic acid would be the logical starting material. A palladium-catalyzed method has been developed that uses difluoroiodomethane (B73695) (ICF2H), generated ex situ, as the difluoromethylating agent. au.dk This approach allows for the coupling of a wide range of arylboronic acids, including those with electron-withdrawing groups. The reaction proceeds through a standard cross-coupling catalytic cycle, where the arylboronic acid undergoes transmetalation to the palladium center, followed by coupling with the electrophilic difluoromethyl source. au.dk

| Precursor | Reagent | Catalyst/Conditions | Product | Ref |

| 3-Nitrophenylboronic acid | ICF2H (ex situ generated) | Pd catalyst, Base | This compound | au.dk |

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research in this area has explored alternative solvents, catalysts, and reaction conditions to achieve these goals.

One notable green chemistry approach involves a water-phase synthesis process. A patented method describes the synthesis of a related compound, m-difluoromethoxy nitrobenzene, which avoids the use of organic solvents for the reaction medium. google.com In this process, m-nitrophenol reacts with difluorochloromethane in an alkaline aqueous solution in the presence of a phase-transfer catalyst. google.comgoogle.com This method is highlighted as a "clean preparation method" because it circumvents the need for organic solvent recovery, thereby reducing energy consumption and preventing the discharge of solvent waste into the environment. google.com The reaction, carried out at temperatures between 40-100°C for 1-40 hours, reportedly achieves a high yield of 89.3% for the meta-substituted product. google.comgoogle.com The use of water as the solvent is a significant advancement in making the synthesis more environmentally benign.

Another documented laboratory-scale synthesis starts from 3-nitrobenzaldehyde and utilizes diethylaminosulfur trifluoride (DAST) as a fluorinating agent in dichloromethane. chemicalbook.com While this method demonstrates a high yield of 99%, the principles of green chemistry would prompt an evaluation of the solvent and reagent choices to identify less hazardous alternatives. chemicalbook.com

The broader context of green chemistry in the synthesis of nitrogen-containing compounds emphasizes the development of methods that reduce the number of synthetic steps, such as avoiding protecting groups, and utilize readily available, non-hazardous starting materials. beilstein-journals.org For instance, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is being explored as a green alternative to volatile organic solvents in various organic reactions. orgsyn.orgunizar.es While not yet specifically documented for the synthesis of this compound, these approaches represent promising avenues for future research to develop more sustainable manufacturing processes.

Table 1: Comparison of Synthetic Approaches for Related Nitroaromatic Compounds

| Method | Starting Material | Reagents/Solvents | Key Green Aspect | Yield (%) | Reference |

| Water-Phase Synthesis | m-Nitrophenol | Difluorochloromethane, NaOH (aq), Phase-transfer catalyst | Avoids organic solvents, reduces pollution | 89.3 | google.comgoogle.com |

| Laboratory Fluorination | 3-Nitrobenzaldehyde | DAST, Dichloromethane | High atom economy (in terms of yield) | 99 | chemicalbook.com |

Continuous-Flow Synthesis Optimization

Continuous-flow chemistry offers significant advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. While specific research on the continuous-flow synthesis of this compound is not extensively publicly available, the principles and optimizations from related syntheses provide a clear framework for its potential implementation.

The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatics, has been successfully translated to continuous-flow systems. For example, the continuous-flow nitration of trifluoromethoxybenzene has been systematically investigated, demonstrating that parameters such as temperature, residence time, and sulfuric acid strength significantly affect the conversion rate. acs.org Such studies provide a blueprint for optimizing the nitration step that could be a precursor to obtaining a difluoromethylated nitrobenzene.

Furthermore, the reduction of nitro groups to amines, a common subsequent transformation, has been efficiently performed under continuous-flow conditions. A metal-free reduction of aromatic and aliphatic nitro derivatives using trichlorosilane (B8805176) has been demonstrated to proceed with high yields and short reaction times in a continuous-flow setup. beilstein-journals.orgnih.gov This methodology showcases the potential for integrating subsequent reaction steps into a continuous process, which aligns with the principles of process intensification.

The optimization of continuous-flow synthesis often involves the use of microreactors, which provide a large surface-area-to-volume ratio, leading to excellent control over reaction conditions. This precise control is particularly crucial for potentially hazardous reactions, such as those involving nitrating agents or unstable intermediates. semanticscholar.org The ability to safely handle reactive intermediates in flow reactors opens up synthetic pathways that might be too dangerous to scale up in batch reactors. semanticscholar.org

Table 2: Parameters in Continuous-Flow Synthesis of Related Aromatic Compounds

| Reaction Type | Substrate | Key Parameters Investigated | Reactor Type | Significance for this compound Synthesis | Reference |

| Nitration | Trifluoromethoxybenzene | Temperature, Residence Time, H₂SO₄ Strength, Flow Rate | Microchannel Reactor | Provides a model for optimizing the nitration step in a continuous process. | acs.org |

| Nitro Reduction | Various Nitroarenes | Residence Time, Flow Rate | PTFE Flow Reactor | Demonstrates efficient downstream processing of nitro compounds in a continuous manner. | beilstein-journals.orgnih.gov |

The application of these optimized continuous-flow methodologies to the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. Future research would likely focus on adapting existing nitration and difluoromethylation protocols to a continuous-flow setup and optimizing the reaction parameters to maximize yield and minimize waste.

Reactivity and Reaction Mechanisms of 1 Difluoromethyl 3 Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The rate and regioselectivity of EAS are highly dependent on the substituents present on the ring.

The benzene (B151609) ring in 1-(difluoromethyl)-3-nitrobenzene is strongly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the aromatic ring. makingmolecules.com The difluoromethyl group also contributes to this deactivation through its inductive electron withdrawal. Consequently, forcing conditions, such as high temperatures or the use of potent activating catalysts, are generally required for EAS reactions to proceed. makingmolecules.com

The directing effect of the substituents determines the position of substitution. Both the nitro group and the difluoromethyl group are meta-directors for EAS. makingmolecules.comuci.edu

Nitro Group (-NO₂) : This group deactivates the ortho and para positions more than the meta position through its strong resonance effect, which places a partial positive charge at these positions. makingmolecules.com

Difluoromethyl Group (-CF₂H) : As a group that withdraws electron density primarily through the inductive effect, it deactivates all positions on the ring, but the deactivation is most pronounced at the ortho and para positions, making the meta position the most reactive site by default.

When both groups are present, their directing effects are additive. In this compound, the positions ortho and para to the nitro group (positions 2, 4, 6) and the positions ortho and para to the difluoromethyl group (positions 2, 4) are strongly deactivated. The position meta to both groups (position 5) is the least deactivated and, therefore, the primary site for electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -NO₂ Group (at C1) | Influence of -CF₂H Group (at C3) | Overall Reactivity |

|---|---|---|---|

| 2 | Ortho (Deactivated) | Ortho (Deactivated) | Strongly Deactivated |

| 4 | Para (Deactivated) | Ortho (Deactivated) | Strongly Deactivated |

| 5 | Meta (Less Deactivated) | Meta (Less Deactivated) | Favored site of attack |

| 6 | Ortho (Deactivated) | Para (Deactivated) | Strongly Deactivated |

Common EAS reactions like nitration or halogenation on nitrobenzene (B124822) require harsh conditions and yield the meta-substituted product. stackexchange.com For instance, the chlorination of nitrobenzene typically requires a Lewis acid catalyst like FeCl₃ and gives the 3-chloronitrobenzene as the major product. stackexchange.com A similar outcome is expected for this compound, with substitution occurring at the 5-position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides and other substituted aromatic rings, particularly those bearing strong electron-withdrawing groups. libretexts.org Unlike EAS, S_NAr is facilitated by a decrease in electron density on the aromatic ring.

The this compound ring is highly activated for S_NAr, should a suitable leaving group be present at one of the other ring positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to occur.

Strong electron-withdrawing groups, such as the nitro group, are essential for stabilizing the negative charge of the Meisenheimer complex, especially when positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the nitro group and the difluoromethyl group would both contribute to stabilizing the anionic intermediate through their inductive effects. The nitro group provides additional, powerful stabilization through resonance if it is ortho or para to the site of nucleophilic attack. libretexts.org

For a hypothetical derivative, such as 4-chloro-1-(difluoromethyl)-3-nitrobenzene, the nitro group is para to the chlorine leaving group. This arrangement provides excellent stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer intermediate, making the compound highly reactive towards nucleophiles.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This reaction is highly efficient for this compound, converting it to 3-(difluoromethyl)aniline (B46249). A wide variety of reagents can accomplish this transformation, ranging from catalytic hydrogenation to the use of dissolving metals and other reducing agents. youtube.comorganic-chemistry.org

The choice of reducing agent can be tailored to tolerate other functional groups within the molecule. youtube.com

Catalytic Hydrogenation : This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems : Combinations such as iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), or zinc in hydrochloric acid (Zn/HCl) are classic and effective methods for nitro group reduction. youtube.com

Sulfide (B99878) Reagents : Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (Na₂S) can selectively reduce nitro groups, which is useful in molecules with multiple reducible functionalities. wikipedia.orgyoutube.com

The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding aniline (B41778). nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | Highly efficient, can reduce other groups (alkenes, etc.). |

| Fe, HCl or CH₃COOH | Refluxing aqueous acid | Cost-effective and widely used in industry. youtube.com |

| SnCl₂·2H₂O | Ethanol, Reflux | A classic method, known as the Stephen reduction. |

| NaBH₄, I₂ | THF, Reflux | In situ generation of BI₃ as the active reductant. organic-chemistry.org |

| Na₂S₂O₄ | Aqueous or alcoholic solution | A milder reducing agent. youtube.com |

Investigating Difluorocarbene-Mediated Mechanisms

Difluorocarbene (:CF₂) is a reactive intermediate that can be used to synthesize gem-difluorinated compounds. cas.cn One pathway to generate difluorocarbene involves the deprotonation of a difluoromethyl group, followed by the elimination of a leaving group.

In this compound, the C-H bond of the -CF₂H group is significantly acidified by the strong inductive effect of the two fluorine atoms and the electron-withdrawing nitro group on the aromatic ring. Treatment with a strong base could potentially deprotonate the difluoromethyl group to form an α,α-difluorobenzyl anion. However, for this to become a difluorocarbene source, a leaving group would need to be eliminated from the carbon atom, which is not present in this molecule.

Instead, related difluoromethyl-containing reagents are designed specifically to be difluorocarbene precursors. For example, some sulfur-based reagents can release difluorocarbene under basic conditions. sioc.ac.cn While this compound itself is not a direct precursor, its synthesis might involve reagents that do operate via difluorocarbene chemistry. The reactivity of difluorocarbene is characterized by its electrophilic nature, readily reacting with electron-rich species like alkenes and heteroatom nucleophiles. cas.cn

Stereoselective Transformations

Stereoselective transformations aim to control the three-dimensional arrangement of atoms in a molecule, which is crucial in fields like medicinal chemistry. For this compound, stereoselective reactions could potentially be developed by modifying its existing functional groups or by additions to the aromatic ring.

A key area of research is the stereoselective synthesis of molecules containing the difluoromethyl group, such as α-difluoromethyl amines. semanticscholar.org Although not a direct transformation of this compound, the principles are relevant. For example, the highly stereoselective addition of a difluoromethyl nucleophile to chiral imines can produce enantiomerically enriched α-difluoromethyl amines. semanticscholar.orgmdpi.com This is often achieved using chiral reagents, such as (S)-difluoromethyl phenyl sulfoximine, where the reaction proceeds through a well-defined, non-chelating transition state to ensure high diastereoselectivity. mdpi.com

Such methodologies could be conceptually applied by first converting the nitro group of this compound into other functionalities that could then undergo stereoselective transformations.

Cross-Coupling Mechanisms Involving Difluoromethyl Species

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the difluoromethyl group itself is not typically viewed as a standard coupling partner in reactions like Suzuki or Heck coupling, specialized methods have been developed for the introduction of the -CF₂H group or for using it in coupling reactions.

One strategy involves the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, which, after hydrolysis and decarboxylation, yields difluoromethyl arenes. acs.org This represents a synthetic route to compounds like this compound rather than a reaction of it.

More recently, nickel-catalyzed cross-electrophile coupling (XEC) reactions have emerged where a difluoromethyl group can act as an electrophile. researchgate.net This novel approach allows for the formation of C-C bonds by coupling the difluoromethyl moiety with another electrophile under reductive conditions. The mechanism often involves a Ni(0)/Ni(II) catalytic cycle. researchgate.net Such a reaction could be envisioned for a derivative of this compound, for instance, in an intramolecular cyclization to form complex fluorinated structures.

Table 3: Examples of Cross-Coupling Strategies for Difluoromethyl Arenes

| Reaction Type | Catalyst/Reagents | Mechanism Principle |

|---|---|---|

| Copper-Catalyzed Difluoromethylation | Cu catalyst, Aryl Iodide, Silyl Difluoroacetate | Coupling followed by hydrolysis and decarboxylation. acs.org |

| Nickel-Catalyzed Suzuki Coupling | Ni catalyst, ArOCF₂Br, Arylboronic Acids | Coupling of an aryloxydifluoromethyl bromide with a boronic acid. springernature.com |

| Nickel-Catalyzed Cross-Electrophile Coupling | Ni catalyst, Reductant (e.g., MeMgI) | Reductive coupling of two different electrophiles, one being the CF₂H group. researchgate.net |

Hydrogen Bonding Interactions and Conformational Analysis

The difluoromethyl group is unique among fluorinated motifs because its C-H bond is polarized, making it a competent hydrogen bond donor. rsc.org This property can significantly influence the molecule's conformation and its interactions with other molecules.

Recent studies on related molecules, such as 1-(difluoromethyl)-2-nitrobenzene, have shown that the -CF₂H group can form intramolecular hydrogen bonds with adjacent groups, like the oxygen of a nitro group. rsc.org This interaction can stabilize specific conformers. For this compound, an intramolecular hydrogen bond is not possible due to the meta-substitution pattern. However, the -CF₂H group can still participate in intermolecular hydrogen bonding with solvent molecules or other reagents, which can affect reaction rates and equilibria.

Conformational analysis, often performed using computational methods (like DFT) and NMR spectroscopy, helps to understand the preferred spatial arrangement of the substituents. nih.govnih.gov For this compound, the rotational barrier around the C-CF₂H and C-NO₂ bonds, along with steric and electronic interactions, will determine the most stable conformer(s). The interplay between steric hindrance, which might favor a conformation where the groups are oriented away from each other, and potential weak electrostatic interactions will define the molecule's conformational landscape. rsc.org

Computational Studies and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the optimized geometry and electronic structure of molecules like 1-(difluoromethyl)-3-nitrobenzene.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can predict the molecule's three-dimensional structure with high precision. researchgate.netinpressco.comnih.gov These calculations typically reveal a planar benzene (B151609) ring, with the difluoromethyl and nitro groups positioned at the first and third carbon atoms, respectively. The presence of these substituents influences the bond lengths and angles of the benzene ring. For instance, in related nitrobenzene (B124822) derivatives, the C-N bond length and the O-N-O bond angle are critical parameters that are accurately predicted by DFT calculations. unpatti.ac.id

The electronic properties of this compound are also a key focus of DFT studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.com For nitroaromatic compounds, the LUMO is often localized on the nitro group, indicating its role as an electron-accepting moiety. researchgate.net The difluoromethyl group, being electron-withdrawing, also influences the electronic distribution and the energies of these frontier orbitals.

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution across the molecule. walisongo.ac.idresearchgate.netyoutube.com For this compound, the MEP map would be expected to show a negative potential (red regions) around the oxygen atoms of the nitro group, highlighting their electrophilic nature, and a positive potential (blue regions) around the hydrogen atoms. walisongo.ac.idnih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-CF2H Bond Length | ~1.51 Å |

| C-F Bond Length | ~1.36 Å |

| O-N-O Bond Angle | ~124° |

| C-C-N Bond Angle | ~119° |

Note: The values in this table are illustrative, based on typical DFT calculations for similar nitroaromatic compounds, as specific published data for this compound is not available.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 6.5 eV |

| Dipole Moment | ~ 4.0 D |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitro compounds. Specific experimental or theoretical values for this compound may vary.

Ab-initio Theory Applications

Ab-initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results for electronic structure and properties. unpatti.ac.id

For this compound, ab-initio calculations can be used to refine the geometric and electronic parameters obtained from DFT. They are particularly valuable for studying excited states and for obtaining benchmark-quality energies. While large-scale ab-initio calculations on this specific molecule are not widely published, studies on related molecules like nitrobenzene have demonstrated their utility in providing a deep understanding of electronic structure.

Molecular Modeling of Reactivity and Mechanisms

Molecular modeling techniques are employed to understand the chemical reactivity of this compound and to elucidate potential reaction mechanisms. The electronic properties derived from DFT and ab-initio calculations are fundamental to this modeling.

Computational studies can also model reaction pathways, for instance, the reduction of the nitro group to an amine. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed, providing insights into the reaction's feasibility and kinetics.

Simulation of Intermolecular Interactions

The way this compound molecules interact with each other in the solid state or in solution is crucial for understanding its physical properties. Computational simulations can model these intermolecular interactions.

In the crystalline state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular forces. These can include dipole-dipole interactions, arising from the polar nitro and difluoromethyl groups, and π-π stacking interactions between the aromatic rings. dntb.gov.uarsc.org

Furthermore, the difluoromethyl group can participate in weak hydrogen bonding (C-H···O or C-H···F), which can influence the crystal packing. nih.gov The nitro group's oxygen atoms are strong hydrogen bond acceptors. While specific crystallographic data for this compound is scarce, analysis of similar nitroaromatic compounds provides a framework for predicting its solid-state structure. mdpi.comresearchgate.net

Energy Minimization and Conformational Analysis

Energy minimization calculations are performed to find the most stable conformation (the global minimum on the potential energy surface). For nitrobenzene, the nitro group is typically coplanar with the benzene ring to maximize resonance stabilization, though there is a low barrier to rotation. researchgate.net The conformation of the difluoromethyl group is also of interest, as rotation around the C-CF2H bond will have an associated energy profile. nih.govnih.gov

Potential energy surface scans can be performed by systematically rotating specific dihedral angles (e.g., the C-C-N-O dihedral angle for the nitro group or the C-C-C-H dihedral for the difluoromethyl group) and calculating the energy at each step. researchgate.netresearchgate.net This provides a quantitative measure of the rotational barriers and the relative energies of different conformers. mdpi.commdpi.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and electronic environment of atoms within the 1-(difluoromethyl)-3-nitrobenzene molecule. By analyzing the resonant frequencies of atomic nuclei in a strong magnetic field, detailed information about the proton, carbon, and fluorine frameworks can be obtained.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy provides critical insights into the disposition of hydrogen atoms on the aromatic ring and the difluoromethyl group. The spectrum reveals distinct signals for each unique proton environment, with their chemical shifts (δ) and coupling constants (J) offering a wealth of structural information.

In the ¹H NMR spectrum of a related compound, (difluoromethyl)(3-nitrobenzyl)sulfane, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit characteristic signals in the downfield region. Specifically, a singlet is observed at 8.24 ppm, a doublet at 8.15 ppm with a coupling constant of 7.9 Hz, another doublet at 7.71 ppm (J = 7.9 Hz), and a triplet at 7.53 ppm (J = 7.9 Hz). rsc.org The proton of the difluoromethyl group appears as a triplet at 6.81 ppm, with a large coupling constant of 55.8 Hz due to its interaction with the two adjacent fluorine atoms. rsc.org

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic H | 8.24 | Singlet | - | rsc.org |

| Aromatic H | 8.15 | Doublet | 7.9 | rsc.org |

| Aromatic H | 7.71 | Doublet | 7.9 | rsc.org |

| Aromatic H | 7.53 | Triplet | 7.9 | rsc.org |

| -CHF₂ | 6.81 | Triplet | 55.8 | rsc.org |

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms.

For the analogous (difluoromethyl)(3-nitrobenzyl)sulfane, the ¹³C NMR spectrum in CDCl₃ shows the carbon attached to the nitro group at approximately 148.39 ppm. rsc.org The other aromatic carbons appear at 138.99, 134.92, 129.74, 123.76, and 122.65 ppm. rsc.org The carbon of the difluoromethyl group is observed as a triplet at 119.73 ppm, with a large coupling constant of 274.3 Hz resulting from its bond to two fluorine atoms. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| C-NO₂ | 148.39 | Singlet | - | rsc.org |

| Aromatic C | 138.99 | Singlet | - | rsc.org |

| Aromatic C | 134.92 | Singlet | - | rsc.org |

| Aromatic C | 129.74 | Singlet | - | rsc.org |

| Aromatic C | 123.76 | Singlet | - | rsc.org |

| Aromatic C | 122.65 | Singlet | - | rsc.org |

| -CHF₂ | 119.73 | Triplet | 274.3 | rsc.org |

¹⁹F NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.

In the ¹⁹F NMR spectrum of (difluoromethyl)(3-nitrobenzyl)sulfane in CDCl₃, the two equivalent fluorine atoms of the difluoromethyl group give rise to a doublet at -93.69 ppm, with a coupling constant of 55.8 Hz, corresponding to the coupling with the adjacent proton. rsc.org This large coupling is a hallmark of geminal ¹H-¹⁹F interactions.

Interactive Data Table: ¹⁹F NMR Spectral Data

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -CHF₂ | -93.69 | Doublet | 55.8 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₇H₅F₂NO₂, the expected molecular weight is approximately 173.12 g/mol . chemicalbook.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. While a specific mass spectrum for this compound is not detailed in the provided search results, analysis of a related compound, (difluoromethyl)(3-nitrobenzyl)sulfane, shows a calculated exact mass that is consistent with its chemical formula. rsc.org The fragmentation patterns observed in the mass spectrum of nitroaromatic compounds often involve the loss of the nitro group (NO₂) and other characteristic fragments, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group and the C-F bonds. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group would likely appear in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. For instance, the IR spectrum of a similar compound, (difluoromethyl)(3-nitrobenzyl)sulfane, displays prominent peaks at 1531 cm⁻¹ and 1352 cm⁻¹, which can be attributed to the nitro group. rsc.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound, like many chemical transformations, benefits immensely from real-time analysis to optimize reaction conditions, understand mechanisms, and ensure safety. In-situ spectroscopic monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products without the need for intrusive sampling. This allows for the precise determination of reaction kinetics and pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for monitoring reactions involving fluorinated compounds like this compound. oxinst.comnih.gov The fluorine-19 nucleus has a high natural abundance and sensitivity, and its chemical shifts are highly responsive to changes in the molecular environment, providing a clear window into the reaction's progress. oxinst.comnih.gov

Research Findings: In a hypothetical reaction involving the nitration of (difluoromethyl)benzene (B1298653), ¹⁹F NMR spectroscopy can be used to monitor the consumption of the starting material and the formation of the this compound product. The large chemical shift dispersion of ¹⁹F NMR means that even structurally similar fluorinated compounds can be easily distinguished and quantified. oxinst.com By acquiring spectra at regular intervals, a kinetic profile can be constructed. The signal corresponding to the -CHF₂ group of the starting material will decrease in intensity, while a new signal, shifted due to the electronic effect of the newly introduced nitro group, will appear and grow for the product. rsc.org This allows for the direct calculation of conversion and the determination of reaction rate constants. nih.gov

Table 1: Hypothetical ¹⁹F NMR Data for Monitoring the Nitration of (Difluoromethyl)benzene This table illustrates the change in signal intensity over time, which can be used to calculate the reaction rate. The chemical shifts (δ) are hypothetical and represent the expected downfield shift upon addition of the electron-withdrawing nitro group.

| Time (min) | (Difluoromethyl)benzene Integral (Reactant) | This compound Integral (Product) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.0 |

| 10 | 0.78 | 0.22 | 22.0 |

| 20 | 0.59 | 0.41 | 41.0 |

| 30 | 0.42 | 0.58 | 58.0 |

| 60 | 0.15 | 0.85 | 85.0 |

| 90 | 0.05 | 0.95 | 95.0 |

Raman Spectroscopy

In-situ Raman spectroscopy is another valuable technique for real-time reaction monitoring. mt.com It works by probing the vibrational modes of molecules, providing a specific fingerprint for each component in the reaction mixture. youtube.com This method is non-invasive and can be used with fiber-optic probes immersed directly in the reaction vessel, making it suitable for a wide range of reaction conditions. mt.comnih.gov

Research Findings: For the synthesis of this compound, Raman spectroscopy can simultaneously track several key species. The nitration of an aromatic ring involves the consumption of a nitrating agent (often the nitronium ion, NO₂⁺) and the formation of a C-NO₂ bond. The symmetric stretching mode of the nitronium ion (around 1400 cm⁻¹) can be monitored to understand the availability of the active electrophile. Concurrently, the appearance and growth of characteristic peaks for the nitro group in the product (typically a symmetric stretch around 1350 cm⁻¹ and an asymmetric stretch around 1530 cm⁻¹) provide a direct measure of product formation. nih.gov Plotting the intensity of these Raman bands over time yields kinetic data that can be used to analyze the reaction mechanism. researchgate.net

Table 2: Characteristic Raman Shifts for Monitoring Nitration This table provides typical Raman shift ranges for the key functional groups involved in the nitration process.

| Species | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Nitronium Ion (NO₂⁺) | Symmetric Stretch | ~1400 | Decreases |

| (Difluoromethyl)benzene | Ring Breathing Mode | ~1000 | Decreases |

| This compound | NO₂ Symmetric Stretch | ~1350 | Increases |

| This compound | NO₂ Asymmetric Stretch | ~1530 | Increases |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for studying the kinetics of aromatic nitration. stmarys-ca.edu The introduction of a nitro group onto an aromatic ring significantly alters its electronic structure and, consequently, its UV-Vis absorption spectrum. acs.org Aromatic nitro compounds typically exhibit strong absorption at specific wavelengths, allowing their concentration to be measured using the Beer-Lambert law.

Research Findings: While starting materials like (difluoromethyl)benzene may have absorption maxima at lower wavelengths, the product, this compound, will have a distinct and strong absorption band at a higher wavelength due to the chromophoric nitro group. By monitoring the increase in absorbance at this specific wavelength, the rate of product formation can be determined. stmarys-ca.edu This method is particularly useful for determining reaction order and rate constants. However, a challenge can arise if the starting materials and the nitrating agent (such as nitric acid) also absorb in a similar region, which may require careful selection of the monitoring wavelength or more complex data analysis. stmarys-ca.edu Kinetic models for aromatic nitration often show a second-order rate law, first-order with respect to the aromatic compound and first-order with respect to the nitrating species. researchgate.netresearchgate.net

Table 3: Hypothetical UV-Vis Absorbance Data for Kinetic Analysis This table shows the increase in absorbance at the λ_max of the product, this compound, which is directly proportional to its concentration.

| Time (s) | Absorbance at λmax (Product) | Concentration (mol/L) (Calculated) |

|---|---|---|

| 0 | 0.000 | 0.0000 |

| 30 | 0.152 | 0.0015 |

| 60 | 0.288 | 0.0029 |

| 90 | 0.405 | 0.0041 |

| 120 | 0.511 | 0.0051 |

| 180 | 0.675 | 0.0068 |

Derivatives and Functionalization of 1 Difluoromethyl 3 Nitrobenzene

Synthesis of Substituted 1-(Difluoromethyl)-3-nitrobenzene Derivatives

The synthesis of derivatives of this compound can be achieved through methods that build the substituted aromatic ring system from acyclic precursors. One such advanced strategy involves a [3+3] annulation protocol. researchgate.net This method utilizes components like Baylis-Hillman adducts, which act as a 1,3-dielectrophilic part, reacting with a 1,3-dinucleophilic component to construct the polysubstituted nitrobenzene (B124822) core. researchgate.net

Alternatively, a more traditional approach involves the sequential halogenation and nitration of a difluorobenzene precursor. For instance, a 1-halogeno-3,4-difluorobenzene can be halogenated and subsequently nitrated to produce a variety of halogenated nitrobenzene derivatives. google.com These multi-step sequences allow for the controlled introduction of substituents onto the benzene (B151609) ring prior to or after the establishment of the core nitro and difluoromethyl functionalities.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a powerful paradigm in medicinal chemistry, enabling the direct modification of complex molecules at late points in a synthetic sequence. nih.gov This approach avoids the need for lengthy de novo syntheses for each new derivative. For a scaffold like this compound, LSF primarily involves the selective activation of C-H bonds on the aromatic ring. nih.gov These strategies provide new retrosynthetic disconnections and improve resource economy. nih.gov

Modern LSF methodologies can introduce a wide array of functional groups, and their application to drug-like molecules has become a key tool for medicinal chemists to optimize lead compounds. nih.gov Recently, the use of cationic groups such as phosphonium, pyridinium, and thianthrenium salts as activating groups for C-H bonds has provided new avenues for LSF, allowing for site-selective modifications that would otherwise be challenging. rsc.org

Modulating Aromatic Ring Substitution Patterns

The substitution pattern on the aromatic ring of this compound is dictated by the electronic properties of the existing groups. Both the nitro group (-NO2) and the difluoromethyl group (-CHF2) are strongly electron-withdrawing. wikipedia.org This characteristic deactivates the benzene ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The electron-withdrawing nature also directs incoming electrophiles primarily to the meta positions relative to themselves.

Halogens can be introduced onto the aromatic ring of this compound via electrophilic aromatic substitution. Given that both the -NO2 group at C1 and the -CHF2 group at C3 are meta-directors, incoming electrophiles like Br+ or Cl+ will be directed to the positions meta to both groups, which are C4, C6, and C2. The reaction typically requires harsh conditions, such as using a Lewis acid catalyst, due to the deactivated nature of the ring. google.comkmchemistry.com

Alternatively, halogenated derivatives can be synthesized by starting with already halogenated precursors, followed by nitration. google.com

Table 1: Potential Regioisomers from Electrophilic Halogenation of this compound

| Reagent/Condition | Potential Product(s) | Position of Substitution |

| Br₂, FeBr₃ | 1-Bromo-2-(difluoromethyl)-4-nitrobenzene | C2 |

| 1-Bromo-4-(difluoromethyl)-2-nitrobenzene | C4/C6 | |

| Cl₂, AlCl₃ | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | C2 |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | C4/C6 |

Note: The precise ratio of isomers depends on specific reaction conditions and the subtle directing effects of the two groups.

Direct introduction of alkyl or aryl groups via Friedel-Crafts reactions is generally not feasible for this compound due to the strong deactivating effect of the nitro and difluoromethyl groups on the aromatic ring. wikipedia.orgkmchemistry.com

A more effective and modern approach involves transition metal-catalyzed cross-coupling reactions. This strategy first requires the installation of a halogen (as described in 6.3.1) to serve as a handle for coupling. For example, a bromo-substituted derivative of this compound can react with arylboronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents in the presence of a palladium or nickel catalyst to form C-C bonds, thereby introducing aryl or alkyl substituents. rsc.org

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a leaving group like a halogen is present at a position ortho or para to the strongly electron-withdrawing nitro group. wikipedia.org This provides a direct route to introduce nitrogen-containing functional groups. By first halogenating the ring at the C4 or C6 position, subsequent reaction with a nitrogen nucleophile can displace the halide.

Table 2: Examples of SNAr Reactions to Introduce Nitrogen Functional Groups

| Starting Material | Nucleophile | Product |

| 4-Chloro-1-(difluoromethyl)-3-nitrobenzene | Ammonia (NH₃) | 4-Amino-1-(difluoromethyl)-3-nitrobenzene |

| 4-Chloro-1-(difluoromethyl)-3-nitrobenzene | Sodium Azide (NaN₃) | 4-Azido-1-(difluoromethyl)-3-nitrobenzene |

| 4-Chloro-1-(difluoromethyl)-3-nitrobenzene | Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-4-(difluoromethyl)-3-nitroaniline |

Functionalization of the Difluoromethyl Group

Direct chemical modification of the difluoromethyl (-CHF2) group attached to the nitrobenzene ring is a significant synthetic challenge. The C-H bond within this group is generally inert, and its reactivity is influenced by the attached fluorine atoms and the aromatic system.

While the broader field of organofluorine chemistry is exploring methods for C-F and C-H bond functionalization, specific protocols for the -CHF2 group in this particular context are not widely established. chemrxiv.orgnih.gov Strategies for the defluorinative functionalization of related trifluoromethyl groups often proceed through highly reactive anionic intermediates, which could be adapted for the difluoromethyl moiety. chemrxiv.org Such transformations would likely require strong bases to deprotonate the group or radical-based approaches to activate the C-H bond. However, these methods must contend with potential side reactions on the electron-deficient nitroaromatic ring. This remains an active and developing area of chemical research.

Design and Synthesis of Heterocyclic Analogues

The strategic functionalization of this compound serves as a gateway to a diverse range of heterocyclic compounds, which are significant scaffolds in medicinal and agricultural chemistry. The primary synthetic strategy involves the initial reduction of the nitro group to form 3-(difluoromethyl)aniline (B46249). This aniline derivative is a versatile precursor for constructing various heterocyclic ring systems through cyclization and condensation reactions.

A key transformation is the reduction of the nitro group. This can be achieved through catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C). sciencemadness.org This reaction is a fundamental step, as the resulting 3-(difluoromethyl)aniline is the principal building block for subsequent heterocyclic synthesis. The amino group provides a nucleophilic center that can react with various electrophiles to initiate ring formation.

Synthesis of Pyrazole (B372694) Derivatives

One important class of heterocycles derived from this pathway are pyrazoles. The synthesis often begins with the conversion of 3-(difluoromethyl)aniline to a hydrazine (B178648) derivative. This can then undergo cyclocondensation with 1,3-dicarbonyl compounds to form polysubstituted pyrazoles. nih.gov For instance, the reaction of an aryl hydrazine hydrochloride with a 1,3-diketone is a well-established method for pyrazole synthesis. nih.gov

Furthermore, research has shown the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. nih.gov These compounds have been evaluated for their potential as antifungal agents. nih.gov The synthesis of difluoromethylated pyrazoles can also be achieved through [3 + 2] cycloaddition reactions involving difluoroacetohydrazonoyl bromides, highlighting the versatility of synthetic strategies. researchgate.net

Synthesis of Quinoline (B57606) Derivatives

Quinolines, another significant class of heterocycles, can be synthesized from 3-(difluoromethyl)aniline. Classic methods like the Skraup, Doebner, and Friedländer reactions provide routes to quinoline structures. mdpi.comacs.org The Doebner reaction, for example, involves reacting an aniline, an aldehyde, and pyruvic acid. mdpi.comnih.gov Modifications to these established methods have been developed to accommodate anilines with electron-withdrawing groups like the difluoromethyl group, which can otherwise result in low yields. nih.gov

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from 3-(difluoromethyl)aniline. nih.gov This method allows for the introduction of various substituents onto the quinoline ring. nih.gov

Synthesis of Benzimidazole Derivatives

The synthesis of difluoromethyl-substituted polycyclic imidazoles has been achieved through a visible-light-promoted radical cyclization. nih.gov This modern synthetic method utilizes benzimidazoles bearing unactivated alkenes and difluoroacetic acid to construct complex heterocyclic systems under mild, metal-free conditions. nih.gov This approach is valuable for late-stage functionalization in drug discovery. nih.gov

The following table summarizes the synthesis of various heterocyclic analogues starting from this compound or its primary derivative, 3-(difluoromethyl)aniline.

Table 1: Synthesis of Heterocyclic Analogues

| Starting Material Precursor | Reagents and Conditions | Heterocyclic Product Class | Key Features |

| This compound | 1. Reduction (e.g., H₂, Pd/C) to 3-(difluoromethyl)aniline. 2. Conversion to hydrazine. 3. Cyclocondensation with 1,3-dicarbonyls. | Pyrazoles | Forms polysubstituted pyrazole rings. nih.gov |

| 3-(Difluoromethyl)aniline | Reaction with an aldehyde and pyruvic acid (Doebner reaction). | Quinolines | Yields quinoline-4-carboxylic acids. mdpi.comnih.gov |

| 3-(Difluoromethyl)aniline | 1. N-alkynylation. 2. Electrophilic cyclization (e.g., with I₂, PhSeBr). | Substituted Quinolines | Produces 3-halo or 3-selenyl quinolines. nih.gov |

| Benzimidazole with unactivated alkene side chain | CF₂HCO₂H, PhI(OAc)₂, visible light. | Polycyclic Imidazoles | Metal-free, photocatalyst-free radical cyclization. nih.gov |

This strategic derivatization underscores the importance of this compound as a starting material for accessing a wide array of complex and functionally diverse heterocyclic molecules.

Applications in Advanced Organic Synthesis and Material Science Research

Role as Synthetic Intermediates for Complex Molecular Architectures

1-(Difluoromethyl)-3-nitrobenzene serves as a key starting material for the construction of intricate molecular frameworks. The nitro group can be readily reduced to an amino group, which then provides a handle for a wide array of chemical transformations, including diazotization and subsequent Sandmeyer reactions, amide bond formation, and the construction of nitrogen-containing heterocycles. Simultaneously, the difluoromethyl group, a lipophilic hydrogen bond donor, can influence the conformation and electronic properties of the target molecule.

The strategic placement of the difluoromethyl and nitro groups on the benzene (B151609) ring allows for regioselective functionalization, enabling the synthesis of highly substituted aromatic compounds. For instance, the nitro group can direct electrophilic aromatic substitution to the positions meta to it (and ortho/para to the difluoromethyl group), while the amino group (after reduction) directs to ortho and para positions. This controlled reactivity is instrumental in the multi-step synthesis of complex natural products, pharmaceutical agents, and functional materials.

Furthermore, the difluoromethyl group itself can participate in or influence a variety of chemical reactions. Its electron-withdrawing nature can activate the aromatic ring for nucleophilic aromatic substitution. Researchers have also explored the functionalization of the C-H bonds within the difluoromethyl group, further expanding its synthetic utility. The ability to introduce this moiety early in a synthetic sequence and carry it through multiple steps highlights its robustness and importance as a foundational building block.

Precursors for Agrochemical Development

The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. nih.gov this compound is a valuable precursor in the development of a new generation of fungicides, herbicides, and insecticides, owing to the advantageous properties imparted by the difluoromethyl group. nih.govnih.gov

The difluoromethyl group is a key pharmacophore in a number of modern fungicides. rudn.ruresearchgate.net Starting from this compound, synthetic routes can be designed to produce complex heterocyclic structures that exhibit potent fungicidal activity. rudn.ruresearchgate.net The nitro group can be reduced to an amine and then used as a handle to build pyrazole (B372694), imidazole, or triazole rings, which are common scaffolds in antifungal agents. rudn.ruresearchgate.net For example, derivatives of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)urea have shown significant activity against fungal pathogens like Fusarium solani and Sclerotinia sclerotiorum. rudn.ruresearchgate.net The presence of the difluoromethyl group in these molecules is often associated with enhanced binding to the target enzymes in fungi, leading to improved efficacy. rudn.ruresearchgate.net

| Fungicide Precursor Application | Key Structural Feature | Target Pathogens |

| Synthesis of Pyrazole-based Fungicides | 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)urea | Fusarium solani, Sclerotinia sclerotiorum rudn.ruresearchgate.net |

| Development of Novel Triazole Fungicides | Incorporation of the difluoromethylphenyl moiety | Broad-spectrum fungal pathogens |

| Synthesis of Imidazole Derivatives | Use of the difluoromethylaniline scaffold | Various plant pathogenic fungi |

In the field of herbicides, the difluoromethyl group can contribute to increased potency and a more favorable toxicological profile. The synthesis of herbicides from this compound often involves the transformation of the nitro group into other functionalities that are essential for herbicidal action. For instance, the corresponding aniline (B41778) can be a precursor to substituted ureas, phenoxy herbicides, or other classes of weed control agents. The difluoromethyl group's ability to mimic a hydroxyl or thiol group, while being more metabolically stable, is a key advantage in designing new herbicidal molecules.

The development of novel insecticides also benefits from the unique properties of the difluoromethyl group. By incorporating this group into the molecular structure of insecticides, it is possible to improve their insecticidal activity and spectrum. The synthesis pathways originating from this compound allow for the creation of diverse chemical libraries that can be screened for insecticidal properties. For example, the difluoromethylphenyl scaffold can be integrated into pyrethroid or neonicotinoid analogues, potentially leading to compounds with enhanced performance against a range of insect pests.

Building Blocks for Pharmaceutical Compounds and Drug Discovery

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.gov this compound, and its derivatives, are therefore valuable building blocks in the synthesis of new pharmaceutical compounds. nih.gov The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl and thiol groups, meaning it can mimic their interactions with biological targets while offering improved metabolic stability. nih.gov

The synthetic versatility of this compound allows for its incorporation into a wide range of molecular scaffolds relevant to drug discovery. The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating libraries of compounds for high-throughput screening. These libraries can be designed to target various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

| Pharmaceutical Application | Rationale for Use | Potential Therapeutic Areas |

| Bioisosteric Replacement | The CHF2 group can mimic -OH or -SH groups, improving metabolic stability. nih.gov | Oncology, Infectious Diseases |

| Modulation of Physicochemical Properties | Enhances lipophilicity and binding affinity. ugent.be | Various, including CNS disorders |

| Scaffold for Library Synthesis | The nitro group provides a versatile handle for diversification. | High-Throughput Screening |

A significant challenge in drug development is ensuring that a drug candidate is not rapidly metabolized by the body before it can exert its therapeutic effect. The difluoromethyl group is often introduced into drug molecules to block sites of metabolic oxidation. ugent.be By replacing a metabolically vulnerable methyl or methoxy (B1213986) group with a difluoromethyl group, the metabolic stability of the compound can be significantly enhanced. ugent.be This is because the C-F bond is much stronger than a C-H bond, making it more resistant to enzymatic cleavage.

Bioisosteric Replacement Studies

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a fundamental tactic for optimizing drug candidates. The goal is to enhance a molecule's biological activity, improve its metabolic stability, or reduce toxicity. The difluoromethyl group (-CF2H) of this compound is of significant interest in this regard.

Research has shown that fluorinated groups can serve as effective bioisosteres for other functionalities. For instance, the trifluoromethyl group (-CF3) has been successfully used as a replacement for the aliphatic nitro group (-NO2) in the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor. nih.govacs.orgnih.govull.eslboro.ac.uk While the nitro group is often considered "non-drug-like" by medicinal chemists, its replacement with a trifluoromethyl group has led to compounds with improved potency and better metabolic stability. acs.orgull.eslboro.ac.uk This success highlights the potential of fluorinated groups to mimic and improve upon the properties of other functional groups.

The difluoromethyl group, in particular, is recognized as a potential isostere for carbinol, thiol, or amide groups. Its weakly acidic nature allows it to participate in hydrogen bonding, which can be crucial for a molecule's binding affinity to a biological target. The substitution of a hydroxyl or amino group with a difluoromethyl group is a strategy employed in drug discovery to enhance the pharmacological profile of lead compounds.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantage |

|---|---|---|---|

| Nitro (-NO2) | Difluoromethyl (-CF2H) / Trifluoromethyl (-CF3) | Mimics electronic properties and steric profile. | Improved metabolic stability and potency. ull.eslboro.ac.uk |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Acts as a more lipophilic hydrogen bond donor. | Enhanced membrane permeability and metabolic resistance. |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Similar size and potential for hydrogen bonding. | Reduced potential for oxidation. |

Development of Enzyme Inhibitors

The unique electronic properties of the difluoromethyl group make this compound a valuable precursor in the design of enzyme inhibitors. Fluorinated functional groups are frequently incorporated into inhibitor designs to exploit their high electronegativity and ability to modulate the reactivity of adjacent chemical bonds.

One successful strategy involves designing mechanism-based inhibitors, also known as "suicide substrates." These molecules are transformed by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. The difluoromethyl group is a key component in several potent enzyme inactivators. For example, difluoromethyl-containing compounds have been developed as highly efficient inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme targeted for the treatment of addiction and epilepsy. nih.govnih.gov In some cases, the enzyme catalyzes the hydrolysis of the difluoromethyl group, leading to a tightly-binding species that shuts down the enzyme's activity. nih.gov

Another approach involves the creation of stable transition-state analogues. The difluoromethyl group can be used to create electrophilic centers that react with nucleophilic residues in an enzyme's active site, forming a stable covalent bond. For example, difluoromethyl-1,3,4-oxadiazoles have been identified as mechanism-based and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6), an important cancer target. chemrxiv.org The inhibitor undergoes an enzyme-mediated ring-opening to form a reactive species that binds tightly to the zinc ion in the enzyme's active site. chemrxiv.org

| Fluorinated Moiety | Enzyme Target Class | Mechanism of Inhibition | Example Application |

|---|---|---|---|

| Difluoromethylenyl | Aminotransferases (e.g., GABA-AT) | Mechanism-based inactivation. nih.govnih.gov | Treatment of epilepsy and addiction. nih.gov |

| Difluoromethyl-1,3,4-oxadiazole | Histone Deacetylases (e.g., HDAC6) | Mechanism-based irreversible inhibition. chemrxiv.org | Oncology. chemrxiv.org |

| α-Fluorinated Ketones | Serine Proteases | Formation of stable tetrahedral intermediate. | Anti-inflammatory agents. |

Synthesis of Advanced Materials

The incorporation of fluorine atoms into organic compounds can significantly alter their physical and chemical properties, leading to the development of advanced materials with desirable characteristics such as high thermal stability, chemical resistance, and specific electronic properties. researchgate.netnumberanalytics.com this compound is a useful building block for creating such fluorinated materials. researchgate.netacs.orgnih.gov

The presence of two distinct functional groups on the aromatic ring allows for versatile synthetic transformations. The nitro group can be readily reduced to an amino group (-NH2), which can then be used as a handle for polymerization reactions or for building larger, complex molecular architectures. This allows the difluoromethylphenylene unit to be incorporated into the backbone of polymers like polyamides or polyimides.

The inclusion of the difluoromethyl group into these materials can lead to several benefits:

Enhanced Thermal Stability: The strong carbon-fluorine bond increases resistance to thermal degradation.

Improved Solubility: Fluorinated segments can enhance the solubility of polymers in specific organic solvents, which is advantageous for processing and fabrication. numberanalytics.com

Modified Electronic Properties: The high electronegativity of fluorine can lower the energy levels of the molecular orbitals in conjugated systems, which is a key strategy in designing materials for organic electronics, such as semiconductors. researchgate.net

Chemical Resistance: Fluorinated materials are often more resistant to oxidation and chemical attack. numberanalytics.com

Environmental and Safety Considerations in Research and Development

Investigation of Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh reagents and generates significant hazardous waste. For instance, the common nitration method using a mixture of nitric acid and sulfuric acid is effective but produces large quantities of acidic waste, posing serious environmental and disposal challenges. mt.com Similarly, the difluoromethylation step in the synthesis of 1-(difluoromethyl)-3-nitrobenzene has been known to employ reagents like diethylaminosulfur trifluoride (DAST), which is hazardous and not environmentally friendly. nih.gov Consequently, a key focus of contemporary research is the development of greener alternatives.

Several innovative approaches to nitration aim to reduce the environmental footprint. These include the use of solid-supported nitrating agents, alternative nitrating reagents, and greener solvent systems.

Solid-supported reagents, such as inorganic nitrates adsorbed onto silica (B1680970) gel or montmorillonite (B579905) clay, offer a cleaner reaction profile. mt.comrsc.org These solid supports can facilitate the reaction, improve regioselectivity, and are often recyclable, thereby minimizing waste. mt.comrsc.org Microwave-assisted and ultrasound-assisted nitrations have also emerged as energy-efficient techniques that can accelerate reaction rates and improve yields, often under solvent-free or milder conditions. nih.gov